5-ethoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide
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Overview
Description
5-ethoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a quinoline moiety, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the sulfonamide group further enhances its potential for various chemical and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline moiety, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
5-ethoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the quinoline moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Quinoline: A basic structure with diverse biological activities.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Uniqueness
5-ethoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide is unique due to its combined quinoline and sulfonamide moieties, which provide a broad spectrum of chemical reactivity and biological activity. This combination enhances its potential for various applications in research and industry.
Properties
CAS No. |
1374679-33-0 |
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Molecular Formula |
C19H20N2O3S |
Molecular Weight |
356.4g/mol |
IUPAC Name |
5-ethoxy-2,4-dimethyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H20N2O3S/c1-4-24-18-11-19(14(3)9-13(18)2)25(22,23)21-16-10-15-7-5-6-8-17(15)20-12-16/h5-12,21H,4H2,1-3H3 |
InChI Key |
DLJSBSPDWYGCBZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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